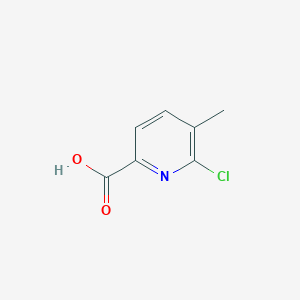

6-Chloro-5-methylpyridine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-5-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-4-2-3-5(7(10)11)9-6(4)8/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZURJURQGGWNOFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592799 | |

| Record name | 6-Chloro-5-methylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1166828-13-2 | |

| Record name | 6-Chloro-5-methylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-5-methylpyridine-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical overview of 6-Chloro-5-methylpyridine-2-carboxylic acid (CAS No. 1166828-13-2), a heterocyclic building block of significant interest in pharmaceutical and agrochemical research. We will explore its core chemical and physical properties, spectroscopic profile, reactivity, and established safety protocols. This guide is intended for researchers, synthetic chemists, and drug development professionals who utilize substituted pyridine derivatives in their work. The information is synthesized from established chemical databases and supplier technical data to ensure accuracy and practical utility.

Chemical Identity and Structural Analysis

This compound is a polysubstituted pyridine derivative. The pyridine core, a six-membered aromatic heterocycle containing a nitrogen atom, is functionalized with a carboxylic acid at the 2-position, a chloro group at the 6-position, and a methyl group at the 5-position.

Key Identifiers and Properties:

| Property | Value | Source |

| CAS Number | 1166828-13-2 | [1][2][3] |

| Molecular Formula | C₇H₆ClNO₂ | [1][3] |

| Molecular Weight | 171.58 g/mol | [1][3] |

| Canonical SMILES | CC1=C(N=C(C=C1)C(=O)O)Cl | [1] |

| InChI Key | ZURJURQGGWNOFN-UHFFFAOYSA-N | [1] |

| Predicted pKa | 3.44 ± 0.10 | [1] |

| XLogP3-AA | 1.7 | [1] |

| Topological Polar Surface Area | 50.2 Ų | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

The unique arrangement of these substituents dictates the molecule's reactivity and utility. The carboxylic acid provides a handle for amide coupling and other derivatizations, while the chloro and methyl groups influence the electronic properties and steric profile of the pyridine ring, making it a valuable scaffold in medicinal chemistry.

Caption: 2D Chemical Structure of this compound.

Spectroscopic Profile (Predicted)

While experimental spectra for this specific compound are not publicly cataloged, its features can be reliably predicted based on its functional groups and the analysis of similar structures.

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. Due to the electron-withdrawing effects of the nitrogen atom, the carboxylic acid, and the chlorine atom, these protons will be deshielded and appear downfield, likely between 7.5 and 8.5 ppm. A singlet corresponding to the methyl group (–CH₃) would appear upfield, typically around 2.2-2.6 ppm. The acidic proton of the carboxylic acid would be a broad singlet, often above 10 ppm, and its visibility can depend on the solvent used.

-

¹³C NMR: The carbon spectrum will show seven distinct signals. The carboxyl carbon (–COOH) will be the most downfield signal, typically in the 165-175 ppm range. The five carbons of the pyridine ring will appear in the aromatic region (120-160 ppm), with the carbon attached to the chlorine atom (C6) and the carbon attached to the carboxylic acid (C2) being significantly influenced by these substituents. The methyl carbon will be the most upfield signal, generally appearing between 15-25 ppm.

-

Infrared (IR) Spectroscopy: Key vibrational frequencies would include a broad O-H stretch from the carboxylic acid centered around 3000 cm⁻¹, a sharp C=O (carbonyl) stretch at approximately 1700-1730 cm⁻¹, C=N and C=C stretching vibrations from the pyridine ring in the 1400-1600 cm⁻¹ region, and a C-Cl stretch typically found in the 600-800 cm⁻¹ range.

-

Mass Spectrometry: The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 171.58 g/mol . A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ peaks in an approximate 3:1 ratio) would be a definitive feature for structure confirmation.

Reactivity and Synthetic Applications

The utility of this compound as a synthetic intermediate stems from the reactivity of its distinct functional groups.

Carboxylic Acid Reactivity

The primary site of reaction is the carboxylic acid group at the C2 position. It readily undergoes standard transformations, most notably:

-

Amide Bond Formation: It can be activated by common coupling reagents (e.g., HATU, HOBt/EDC) and reacted with primary or secondary amines to form the corresponding amides. This is a cornerstone reaction in medicinal chemistry for building larger, more complex molecules.

-

Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or via an activated intermediate will yield the corresponding ester.

This reactivity makes it a valuable building block for creating libraries of compounds for structure-activity relationship (SAR) studies.[4]

Caption: Workflow for Amide Coupling using the title compound.

Pyridine Ring and Substituent Reactivity

The pyridine ring itself is electron-deficient, which generally makes it resistant to electrophilic aromatic substitution. The chloro-substituent at the 6-position is an electron-withdrawing group and can be a site for nucleophilic aromatic substitution (SₙAr) under specific, often harsh, conditions, allowing for the introduction of other functional groups like amines or alkoxides.

Applications in Research and Development

Substituted pyridine carboxylic acids are privileged scaffolds in modern drug discovery. While specific applications for this exact molecule are proprietary or in early-stage research, its structural motifs are found in a range of biologically active agents.

-

Pharmaceutical Development: It serves as a key intermediate for synthesizing compounds with potential therapeutic applications, including antimicrobial, anticancer, and enzyme inhibitory activities.[4] The defined stereoelectronic profile allows for precise interaction with biological targets.

-

Agrochemicals: Similar to its role in pharmaceuticals, this molecule can be an intermediate in the production of novel herbicides, pesticides, and fungicides where the pyridyl core is essential for activity.[4]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The following protocols are derived from globally harmonized system (GHS) classifications and standard safety data sheets (SDS).[3][5][6]

Hazard Identification

This compound is associated with the following GHS hazard statements:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.[3]

-

H335: May cause respiratory irritation.[3]

Recommended Handling Protocol

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure. Ensure that eyewash stations and safety showers are readily accessible.[6]

-

Personal Protective Equipment (PPE):

-

General Hygiene: Do not eat, drink, or smoke in the laboratory. Avoid dust formation and prevent the substance from coming into contact with skin, eyes, or clothing.[5][7]

Storage and Stability

-

Conditions to Avoid: Keep away from heat, open flames, and strong oxidizing agents.[5]

-

Storage Requirements: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3][6] For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C is recommended.[8]

-

Incompatible Materials: Strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5]

First-Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.[6][9]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[5][6]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[5][6]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[5]

Disposal

Dispose of the contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[5][6]

Conclusion

This compound is a versatile and valuable chemical intermediate. Its well-defined structure, predictable reactivity centered on the carboxylic acid moiety, and functionalized pyridine core make it an important tool for constructing complex molecular architectures in the pharmaceutical and agrochemical industries. Adherence to strict safety and handling protocols is mandatory to mitigate the health hazards associated with this compound. This guide provides the foundational knowledge required for its effective and safe utilization in a research and development setting.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 1166828-13-2 [chemicalbook.com]

- 3. CAS 1166828-13-2 | this compound - Synblock [synblock.com]

- 4. Buy 3-Chloro-5-methylpyridine-2-carboxylic acid [smolecule.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. 6-CHLORO-4-METHYLPYRIDINE-2-CARBOXYLIC ACID Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Structure Elucidation of 6-Chloro-5-methylpyridine-2-carboxylic acid

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 6-Chloro-5-methylpyridine-2-carboxylic acid, a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. This document moves beyond a simple recitation of analytical techniques, offering a detailed narrative on the strategic application and interpretation of modern spectroscopic methods. We will explore the synergistic use of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, to unambiguously confirm the molecular structure. The causality behind experimental choices and the self-validating nature of a multi-pronged analytical approach are emphasized throughout. This guide is intended for scientists and professionals who require a robust and logical workflow for the structural characterization of novel chemical entities.

Introduction: The Significance of Pyridine Scaffolds

Pyridine and its derivatives are fundamental heterocyclic scaffolds in the pharmaceutical and agrochemical industries. Their ability to act as bioisosteres for phenyl groups, engage in hydrogen bonding, and coordinate to metal centers makes them privileged structures in drug design[1]. The precise substitution pattern on the pyridine ring is critical for biological activity, modulating properties such as target affinity, selectivity, and pharmacokinetic profiles. Therefore, the unambiguous structural confirmation of novel pyridine derivatives like this compound is a cornerstone of any research and development program.

The subject of this guide, this compound, presents a unique combination of substituents—a carboxylic acid, a methyl group, and a chlorine atom—on the pyridine core. Each of these functional groups imparts distinct spectroscopic signatures that, when analyzed cohesively, allow for its complete structural assignment.

Foundational Analysis: Confirming Molecular Formula and Unsaturation

Prior to in-depth structural analysis, the first step is to confirm the molecular formula (C₇H₆ClNO₂) and determine the degree of unsaturation. High-resolution mass spectrometry (HRMS) is the gold standard for this initial phase.

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition. This is a critical self-validating step that constrains the possible molecular structures.

Experimental Protocol:

-

Sample Preparation: Dissolve a small quantity of the analyte in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analysis Mode: Perform the analysis in both positive and negative ion modes to maximize the chances of observing the molecular ion. For a carboxylic acid, negative ion mode is often informative due to the facile deprotonation to form the [M-H]⁻ ion.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

-

Data Analysis: Compare the experimentally measured accurate mass of the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) to the theoretical masses of potential elemental compositions.

Expected Data & Interpretation: The molecular formula C₇H₆ClNO₂ has a monoisotopic mass of 171.0087 g/mol [2][3]. HRMS analysis should yield a molecular ion peak consistent with this mass, within a narrow error margin (typically < 5 ppm). For instance, in positive ion mode, the [M+H]⁺ ion would be expected at m/z 172.0165. The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) should also be observable for the molecular ion peak, providing further confidence in the presence of a chlorine atom.

Degree of Unsaturation

With the molecular formula confirmed, the degree of unsaturation (DoU) can be calculated using the following formula:

DoU = C + 1 - (H/2) - (X/2) + (N/2)

For C₇H₆ClNO₂: DoU = 7 + 1 - (6/2) - (1/2) + (1/2) = 5

The DoU of 5 is consistent with the presence of a pyridine ring (DoU = 4) and a carboxylic acid group (DoU = 1 from the C=O bond).

Functional Group Identification: The Role of Infrared Spectroscopy

Rationale: Infrared (IR) spectroscopy is a powerful and rapid technique for identifying the presence of specific functional groups based on their characteristic vibrational frequencies. For this compound, IR spectroscopy will be instrumental in confirming the carboxylic acid moiety.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Expected Data & Interpretation: The IR spectrum of a carboxylic acid is characterized by several distinct absorptions[4][5][6].

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H Stretch | 3300-2500 | Very broad, often obscuring C-H stretches |

| C=O Stretch | 1760-1690 | Strong and sharp |

| C-O Stretch | 1320-1210 | Medium to strong |

| O-H Bend (out-of-plane) | 950-910 | Broad |

The broad O-H stretch is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state. The strong C=O stretch confirms the carbonyl group, and its position can be influenced by conjugation with the pyridine ring.

Elucidating the Connectivity: The Power of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. A combination of ¹H NMR, ¹³C NMR, and potentially 2D NMR experiments will allow for the complete assignment of the structure.

¹H NMR Spectroscopy

Rationale: ¹H NMR provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their connectivity to neighboring protons (spin-spin coupling).

Experimental Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is crucial; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire a standard ¹H NMR spectrum.

Predicted ¹H NMR Data (in DMSO-d₆) and Interpretation:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.5 | broad singlet | 1H | COOH | The acidic proton of the carboxylic acid is typically found at a very downfield chemical shift and is often broad. Its integration confirms a single proton. |

| ~8.0 | doublet | 1H | H-3 | The proton at position 3 is expected to be a doublet due to coupling with the proton at position 4. |

| ~7.8 | doublet | 1H | H-4 | The proton at position 4 is expected to be a doublet due to coupling with the proton at position 3. |

| ~2.4 | singlet | 3H | CH₃ | The methyl protons are not coupled to any other protons and will therefore appear as a singlet. Its integration confirms three protons. |

Note: The exact chemical shifts are predictions and can be influenced by the solvent and concentration.

¹³C NMR Spectroscopy

Rationale: ¹³C NMR provides information on the number of different types of carbon atoms in the molecule and their chemical environment. This is particularly useful for identifying quaternary carbons and the carbonyl carbon.

Experimental Protocol:

-

Sample Preparation: Same as for ¹H NMR.

-

Instrumentation: A high-field NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Data and Interpretation: The chemical shifts of substituted pyridines can be estimated using established substituent chemical shift (SCS) values[7][8].

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C=O | The carbonyl carbon of a carboxylic acid is typically found in this downfield region[5][9]. |

| ~152 | C-2 | The carbon bearing the carboxylic acid group is expected to be significantly downfield. |

| ~150 | C-6 | The carbon attached to the electronegative chlorine atom will be deshielded. |

| ~140 | C-4 | Aromatic CH carbon. |

| ~135 | C-5 | The carbon bearing the methyl group. |

| ~125 | C-3 | Aromatic CH carbon. |

| ~18 | CH₃ | The methyl carbon is expected in the aliphatic region. |

Note: These are approximate chemical shifts. Computational prediction methods can provide more refined estimates[10][11].

Corroborative Analysis and Final Confirmation

2D NMR Spectroscopy

For complex molecules, or to provide an additional layer of validation, 2D NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy): This experiment would show a correlation between the protons at positions 3 and 4, confirming their adjacent relationship.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show correlations between the H-3 proton and the C-3 carbon, and the H-4 proton and the C-4 carbon, as well as the methyl protons and the methyl carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. Key expected correlations would include:

-

The methyl protons to C-4, C-5, and C-6.

-

The H-3 proton to C-2, C-4, and C-5.

-

The H-4 proton to C-2, C-3, C-5, and C-6.

-

Mass Spectrometry Fragmentation

Rationale: While HRMS is used for molecular formula determination, analyzing the fragmentation pattern in a tandem mass spectrometry (MS/MS) experiment can provide further structural information.

Experimental Protocol:

-

Instrumentation: A mass spectrometer capable of MS/MS, such as a triple quadrupole or an ion trap.

-

Experiment: Isolate the molecular ion and subject it to collision-induced dissociation (CID).

Expected Fragmentation Pathways: A common fragmentation pathway for carboxylic acids is the loss of CO₂ (44 Da) or the loss of the entire carboxyl group (COOH, 45 Da)[12][13][14]. The fragmentation of the pyridine ring itself can also provide clues about the substitution pattern.

The Self-Validating Workflow: A Synthesis of Evidence

The strength of this structure elucidation strategy lies in its self-validating nature. Each piece of data corroborates the others, building an unassailable case for the proposed structure.

Caption: A logical workflow for the structure elucidation of this compound.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the logical application and interpretation of multiple analytical techniques. By beginning with foundational mass spectrometry to establish the molecular formula, proceeding to infrared spectroscopy for functional group identification, and culminating in a detailed analysis of 1D and 2D NMR data, a confident and unambiguous structural assignment can be achieved. This integrated, self-validating approach ensures the scientific integrity of the data and provides a solid foundation for further research and development activities involving this and other novel chemical entities.

References

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. CAS 1166828-13-2 | this compound - Synblock [synblock.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. NMR chemical shift prediction of pyridines [stenutz.eu]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 12. scienceready.com.au [scienceready.com.au]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. youtube.com [youtube.com]

Dabrafenib (GSK2118436): A Comprehensive Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of Dabrafenib (GSK2118436), a potent and selective inhibitor of BRAF kinases. Initially, we address a point of clarification regarding its CAS number, distinguishing it from a related chemical intermediate. The core of this document is dedicated to a detailed examination of Dabrafenib's mechanism of action, focusing on its role in the MAPK signaling pathway and its specificity for BRAF V600 mutations. We present its physicochemical properties in a clear, tabular format for easy reference. The guide further delves into the clinical applications of Dabrafenib, particularly in the context of metastatic melanoma and other BRAF V600-mutant malignancies. Crucially, we also discuss the mechanisms of acquired resistance to Dabrafenib and strategies to overcome them, such as combination therapies. To facilitate practical application in a research setting, this guide includes detailed, step-by-step protocols for key experimental workflows, including in vitro kinase assays, cell-based signaling assays, and in vivo xenograft studies. Furthermore, we provide a summary of analytical methodologies for the quantification of Dabrafenib in biological matrices. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with or interested in BRAF-targeted cancer therapies.

Introduction and CAS Number Clarification

The topic of this guide is the therapeutic agent commonly known as Dabrafenib. It is important to begin by clarifying a potential point of confusion regarding its Chemical Abstracts Service (CAS) number. The CAS number initially provided for this topic, 1166828-13-2, corresponds to 6-Chloro-5-methylpyridine-2-carboxylic acid . This compound is a chemical intermediate and should not be mistaken for the active pharmaceutical ingredient, Dabrafenib.

The correct CAS number for Dabrafenib (free base) is 1195765-45-7 . The commonly used salt form, Dabrafenib mesylate , has the CAS number 1195768-06-9 . This guide will focus exclusively on the properties and uses of Dabrafenib.

Dabrafenib (GSK2118436) is a powerful inhibitor of RAF kinases, with particular selectivity for the V600 mutant forms of the BRAF protein. Mutations in the BRAF gene are prevalent in a significant percentage of human cancers, most notably in metastatic melanoma. These mutations lead to the constitutive activation of the BRAF protein, which in turn drives uncontrolled cell proliferation and survival through the mitogen-activated protein kinase (MAPK) signaling pathway. Dabrafenib's targeted action against this key oncogenic driver has established it as a cornerstone of therapy for patients with BRAF V600-mutant cancers.

Physicochemical Properties of Dabrafenib

A thorough understanding of a compound's physicochemical properties is fundamental for its application in both research and clinical settings. The key properties of Dabrafenib are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | N-{3-[5-(2-Amino-4-pyrimidinyl)-2-(tert-butyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide | [1] |

| Synonyms | GSK2118436, Tafinlar | [2][3] |

| CAS Number | 1195765-45-7 (free base) | [1][2][4][5][6] |

| Molecular Formula | C23H20F3N5O2S2 | [2][6] |

| Molecular Weight | 519.56 g/mol | [6] |

| Appearance | White to slightly colored solid | [7] |

| Solubility | Soluble in DMSO and DMF (~30 mg/mL), sparingly soluble in ethanol (~1 mg/mL). Very slightly soluble in aqueous media at pH 1 and practically insoluble above pH 4. | [2][7][8] |

| pKa | 6.6 (sulfonamide), 2.2 (pyrimidine) | [7] |

| LogP | 2.9 | [7] |

Mechanism of Action: Targeting the MAPK Pathway

Dabrafenib is a potent, ATP-competitive inhibitor of RAF kinases.[9] Its primary mechanism of action is the disruption of the constitutively activated MAPK signaling pathway in cancer cells harboring BRAF V600 mutations.[10]

The RAS/RAF/MEK/ERK Signaling Cascade

The MAPK pathway is a critical intracellular signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis. In normal physiology, the pathway is tightly regulated and activated by extracellular signals that bind to receptor tyrosine kinases (RTKs). This binding initiates a signaling cascade that leads to the activation of RAS, which in turn recruits and activates RAF kinases (ARAF, BRAF, and CRAF). Activated RAF then phosphorylates and activates MEK1 and MEK2, which subsequently phosphorylate and activate ERK1 and ERK2. Activated ERK translocates to the nucleus to regulate the activity of numerous transcription factors, ultimately driving cellular responses.

BRAF V600 Mutations and Oncogenic Signaling

In approximately 50% of metastatic melanomas and a subset of other cancers, a specific mutation in the BRAF gene, most commonly a valine to glutamic acid substitution at codon 600 (V600E), results in a constitutively active BRAF protein.[11] This mutant BRAF protein signals independently of upstream RAS activation, leading to persistent downstream activation of MEK and ERK. This aberrant, continuous signaling promotes uncontrolled cell proliferation and survival, a hallmark of cancer.

Dabrafenib's Selective Inhibition of Mutant BRAF

Dabrafenib is designed to selectively bind to the ATP-binding pocket of the active conformation of mutant BRAF kinases, thereby preventing them from phosphorylating and activating MEK.[9] This leads to the inhibition of the downstream signaling cascade, resulting in a G1 cell cycle arrest and the induction of apoptosis in BRAF V600-mutant cancer cells.[9] Dabrafenib exhibits high potency against BRAF V600E, V600K, and V600D mutations, with significantly less activity against wild-type BRAF and CRAF.[10] This selectivity is crucial for its therapeutic window, minimizing effects on normal cells.

Figure 1. Simplified diagram of the MAPK signaling pathway and the inhibitory action of Dabrafenib on mutant BRAF.

Clinical Applications and Efficacy

Dabrafenib, both as a monotherapy and in combination with the MEK inhibitor Trametinib, has become a standard of care for patients with BRAF V600 mutation-positive unresectable or metastatic melanoma.[12] Its use has also been extended to other malignancies harboring this mutation.

Metastatic Melanoma

Clinical trials have demonstrated significant improvements in progression-free survival (PFS) and overall survival (OS) in patients with BRAF V600-mutant metastatic melanoma treated with Dabrafenib compared to chemotherapy.[12] The combination of Dabrafenib and Trametinib has shown even greater efficacy, with higher response rates and longer duration of response compared to Dabrafenib monotherapy.[12] This combination therapy is also effective in patients with brain metastases.[12]

Other Solid Tumors

The efficacy of Dabrafenib is not limited to melanoma. It is also approved for the treatment of BRAF V600E mutation-positive metastatic non-small cell lung cancer (NSCLC) and anaplastic thyroid cancer, typically in combination with Trametinib.[13] Numerous clinical trials are ongoing to evaluate the efficacy of Dabrafenib in other BRAF V600-mutant solid tumors.[14][15]

Mechanisms of Resistance

Despite the initial high response rates, a significant challenge in Dabrafenib therapy is the development of acquired resistance, which often leads to disease progression.[16] Understanding the mechanisms of resistance is crucial for developing strategies to overcome it.

Reactivation of the MAPK Pathway

The most common mechanism of resistance involves the reactivation of the MAPK pathway through various genetic and non-genetic alterations. These include:

-

Secondary mutations in NRAS or KRAS: These mutations can reactivate the pathway downstream of BRAF.

-

BRAF amplification or alternative splicing: Increased levels of the target protein or the expression of splice variants can overcome the inhibitory effects of Dabrafenib.

-

MEK1/2 mutations: Mutations in the downstream kinase MEK can render it insensitive to upstream inhibition.

-

Upregulation of receptor tyrosine kinases (RTKs): Increased signaling from RTKs such as EGFR and PDGFRβ can bypass the need for BRAF signaling.[16]

Activation of Bypass Signaling Pathways

In some cases, resistance is mediated by the activation of alternative signaling pathways that promote cell survival and proliferation, independent of the MAPK pathway. The PI3K/AKT/mTOR pathway is a frequently implicated bypass mechanism.[11]

Figure 2. Overview of the primary mechanisms of acquired resistance to Dabrafenib.

Experimental Protocols

The following protocols provide a framework for the in vitro and in vivo evaluation of Dabrafenib. These are intended as a starting point and may require optimization based on the specific cell lines, animal models, and experimental conditions.

In Vitro BRAF V600E Kinase Inhibition Assay

This protocol describes a biochemical assay to determine the inhibitory activity of Dabrafenib against the BRAF V600E kinase.

Materials:

-

Recombinant human BRAF V600E enzyme

-

MEK1 (inactive) as a substrate

-

ATP

-

Dabrafenib stock solution (in DMSO)

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay kit (or similar)

-

White, opaque 384-well plates

Procedure:

-

Prepare serial dilutions of Dabrafenib in kinase assay buffer.

-

In a 384-well plate, add Dabrafenib dilutions, BRAF V600E enzyme, and MEK1 substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Calculate the IC50 value of Dabrafenib by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based pERK Inhibition Assay (Western Blot)

This protocol outlines a method to assess the effect of Dabrafenib on the phosphorylation of ERK in a BRAF V600E-mutant cell line.

Materials:

-

BRAF V600E-mutant cell line (e.g., A375)

-

Cell culture medium and supplements

-

Dabrafenib stock solution (in DMSO)

-

Lysis buffer

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-pERK1/2, anti-total ERK1/2, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of Dabrafenib for a specified time (e.g., 2 hours).

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the pERK signal to the total ERK signal.

In Vivo Mouse Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of Dabrafenib in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or NSG)

-

BRAF V600E-mutant tumor cells (e.g., A375)

-

Matrigel (optional)

-

Dabrafenib formulation for oral gavage (e.g., in 0.5% HPMC, 0.2% Tween 80)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant tumor cells into the flank of the mice.

-

Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer Dabrafenib or vehicle control orally at the desired dose and schedule (e.g., once daily).

-

Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

Analytical Methodologies

Accurate quantification of Dabrafenib in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and robust method for this purpose.

LC-MS/MS Quantification of Dabrafenib in Plasma

Sample Preparation:

-

Protein precipitation is a common method for extracting Dabrafenib from plasma. This typically involves adding a precipitating agent like acetonitrile or methanol to the plasma sample.

-

An internal standard (e.g., a deuterated form of Dabrafenib) is added prior to precipitation for accurate quantification.

Chromatographic and Mass Spectrometric Conditions:

-

Column: A C18 reverse-phase column is typically used for chromatographic separation.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is commonly employed.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is used.

-

Detection: Multiple reaction monitoring (MRM) is used for selective and sensitive detection of Dabrafenib and its internal standard.

A detailed protocol for LC-MS/MS analysis can be found in the literature, often including specific parameters for the mass spectrometer and the chromatographic gradient.[9][10]

Conclusion

Dabrafenib has revolutionized the treatment of BRAF V600-mutant cancers, offering a targeted and effective therapeutic option for patients. This technical guide has provided a comprehensive overview of its physicochemical properties, mechanism of action, clinical applications, and the challenges of acquired resistance. The detailed experimental protocols and analytical methodologies are intended to empower researchers to further investigate the biology of BRAF-mutant cancers and to develop novel therapeutic strategies. As our understanding of the complexities of cancer signaling pathways continues to grow, so too will the opportunities to refine and improve upon the use of targeted therapies like Dabrafenib, ultimately benefiting patients with these challenging malignancies.

References

- 1. Simultaneous quantification of dabrafenib, hydroxy-dabrafenib and trametinib in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. Combined treatment with dabrafenib and trametinib with immune-stimulating antibodies for BRAF mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN103588767A - Preparation method of dabrafenib - Google Patents [patents.google.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and validation of an LC-MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and four major metabolites semi-quantitatively in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. japsonline.com [japsonline.com]

- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 11. Dabrafenib synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] An LC–MS/MS quantification method development and validation for the dabrafenib in biological matrices | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. s3.pgkb.org [s3.pgkb.org]

- 16. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of Physicochemical Properties in the Development of Substituted Pyridine Carboxylic Acid-Based Therapeutics: A Technical Guide

Abstract

Substituted pyridine carboxylic acids are a cornerstone of modern medicinal chemistry, forming the structural core of numerous approved drugs and investigational compounds.[1][2][3] Their therapeutic efficacy is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profiles. This in-depth technical guide provides a comprehensive overview of the key physicochemical parameters of substituted pyridine carboxylic acids—acidity (pKa), lipophilicity (logP/logD), and solubility—for researchers, scientists, and drug development professionals. We will explore the profound influence of substituent effects on these properties and provide detailed, field-proven experimental protocols for their accurate determination.

Introduction: The Significance of Pyridine Carboxylic Acids in Drug Discovery

The pyridine ring, a bioisostere of the benzene ring, offers distinct advantages in drug design. The nitrogen atom's ability to act as a hydrogen bond acceptor and its modulation of the ring's electronic properties enhance aqueous solubility and metabolic stability compared to its carbocyclic analog.[4] The incorporation of a carboxylic acid moiety introduces a critical ionizable group, further influencing the molecule's overall physicochemical profile. These combined features have led to the successful development of pyridine carboxylic acid derivatives for a wide range of therapeutic areas, including treatments for tuberculosis, cancer, diabetes, and neurodegenerative diseases.[1][2][3]

A thorough understanding and precise control of the physicochemical properties of these molecules are paramount for successful drug development. Early-stage characterization of pKa, logP/logD, and solubility can mitigate late-stage attrition by identifying potential liabilities and guiding synthetic efforts toward candidates with optimal ADME characteristics.[5][6][7]

Acidity (pKa): The Protonation State's Influence on Biological Interactions

The pKa, the negative logarithm of the acid dissociation constant (Ka), is a fundamental parameter that dictates the ionization state of a molecule at a given pH.[8] For substituted pyridine carboxylic acids, two key pKa values are of interest: the pKa of the carboxylic acid group and the pKa of the protonated pyridine nitrogen. These values determine the predominant ionic species in different physiological environments, such as the gastrointestinal tract and the bloodstream, which in turn affects solubility, membrane permeability, and target binding.[9][10]

Substituent Effects on pKa

The electronic properties of substituents on the pyridine ring significantly modulate the pKa of both the carboxylic acid and the pyridine nitrogen.

-

Electron-Withdrawing Groups (EWGs) , such as nitro (-NO2) or chloro (-Cl), decrease the electron density on the pyridine ring. This inductive effect makes the pyridine nitrogen less basic (lower pKa) as the lone pair is less available for protonation.[11] Conversely, EWGs stabilize the carboxylate anion through resonance and induction, making the carboxylic acid more acidic (lower pKa).[12]

-

Electron-Donating Groups (EDGs) , such as methyl (-CH3) or amino (-NH2), increase the electron density on the pyridine ring.[13] This enhances the basicity of the pyridine nitrogen (higher pKa).[11] For the carboxylic acid, EDGs can destabilize the carboxylate anion, making the acid weaker (higher pKa).

The position of the substituent relative to the carboxylic acid and the nitrogen atom also plays a crucial role due to resonance and steric effects.[11]

Experimental Determination of pKa

Accurate pKa determination is essential for building reliable structure-activity relationships (SAR). Potentiometric titration and UV-Vis spectroscopy are the most common and reliable methods.

Potentiometric titration involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.[14][15] The pKa is determined from the inflection point of the resulting titration curve.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a solution of the substituted pyridine carboxylic acid of known concentration (typically 1-10 mM) in deionized water or a suitable co-solvent if solubility is low. Ensure the ionic strength is kept constant with a background electrolyte (e.g., 0.1 M KCl).

-

Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for determining the carboxylic acid pKa, or a strong acid (e.g., 0.1 M HCl) for the pyridine nitrogen pKa.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For polyprotic species, multiple inflection points will be observed.[8]

Diagram: Workflow for pKa Determination by Potentiometric Titration

Caption: A streamlined workflow for determining pKa values using potentiometric titration.

Lipophilicity (logP and logD): Balancing Solubility and Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (logP) or the distribution coefficient (logD).[7]

-

logP is the ratio of the concentration of the neutral form of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[16]

-

logD is the ratio of the total concentration of all forms of a compound (ionized and neutral) in the organic phase to the total concentration in the aqueous phase at a specific pH.[9][10] For ionizable compounds like pyridine carboxylic acids, logD is a more physiologically relevant descriptor of lipophilicity.[9][10]

The optimal lipophilicity for a drug is a delicate balance; it must be high enough to allow for membrane permeation but low enough to maintain sufficient aqueous solubility for dissolution and distribution.

Substituent Effects on Lipophilicity

The nature and position of substituents on the pyridine carboxylic acid scaffold have a profound impact on lipophilicity. Adding non-polar, hydrophobic groups (e.g., alkyl, aryl) will generally increase logP and logD, while introducing polar, hydrophilic groups (e.g., hydroxyl, amino) will decrease these values. The contribution of a substituent to the overall lipophilicity can be estimated using fragmental methods, though experimental determination is always preferred for accuracy.

Experimental Determination of Lipophilicity

The shake-flask method is the traditional "gold standard" for logP determination, but it can be time-consuming.[16][17] Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a higher-throughput alternative for estimating logP and logD.[17][18]

This method correlates the retention time of a compound on a non-polar stationary phase with its lipophilicity.

Step-by-Step Methodology:

-

Standard Preparation: Prepare a set of standard compounds with known logP values that span the expected range of the test compounds.

-

Calibration Curve: Inject the standards onto an RP-HPLC system (e.g., C18 column) and record their retention times (t_R). Calculate the capacity factor (k) for each standard. Plot log k versus the known logP values to generate a calibration curve.

-

Sample Analysis: Inject the substituted pyridine carboxylic acid samples under the same chromatographic conditions and determine their retention times.

-

logP/logD Calculation: Use the retention times of the test compounds to calculate their log k values and then interpolate their logP from the calibration curve. For logD determination, the aqueous mobile phase is buffered to the desired pH.

Diagram: RP-HPLC Workflow for logP/logD Measurement

Caption: General workflow for determining logP and logD using RP-HPLC.

Solubility: A Prerequisite for Absorption and Bioavailability

Aqueous solubility is a critical physicochemical property that influences a drug's dissolution rate in the gastrointestinal tract, and consequently, its absorption and bioavailability.[5] Poor solubility is a major challenge in drug development, often leading to suboptimal in vivo efficacy.[5]

The solubility of substituted pyridine carboxylic acids is highly dependent on pH due to their ionizable nature.[19] The ionized forms are generally more soluble in aqueous media than the neutral form.[19]

Substituent Effects on Solubility

Substituents that increase the polarity and hydrogen bonding capacity of the molecule will generally enhance aqueous solubility. Conversely, large, non-polar substituents will decrease solubility. The crystal lattice energy of the solid form also significantly impacts solubility; a more stable crystal lattice will result in lower solubility.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution and is considered the "true" solubility.[20][21] The shake-flask method is a common and reliable technique for its determination.[22]

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a buffer of the desired pH.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[20]

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.

Diagram: Thermodynamic Solubility Determination Workflow

Caption: A workflow for measuring thermodynamic solubility via the shake-flask method.

Data Summary of Physicochemical Properties

The following table summarizes typical physicochemical properties for the parent pyridine carboxylic acid isomers. It is important to note that these values can be significantly altered by the addition of substituents.

| Property | Picolinic Acid (2-Pyridinecarboxylic Acid) | Nicotinic Acid (3-Pyridinecarboxylic Acid) | Isonicotinic Acid (4-Pyridinecarboxylic Acid) |

| Molecular Formula | C6H5NO2[23][24] | C6H5NO2[24] | C6H5NO2[24][25] |

| Molar Mass ( g/mol ) | 123.11[23] | 123.11[24] | 123.11[24][25] |

| Melting Point (°C) | 136-138[23] | 236.6 | 310 (sublimes)[25] |

| pKa (Carboxylic Acid) | ~1.0[26] | ~4.8 | ~4.9 |

| pKa (Pyridine N) | ~5.2 | ~2.1 | ~1.7 |

| logP | 0.83 | 0.36 | 0.32[27] |

| Aqueous Solubility | Moderately soluble[19] | Soluble | Slightly soluble in cold water, more soluble in hot water[28] |

Note: pKa and logP values can vary depending on the experimental conditions and data source. The values presented are representative.

Conclusion: A Holistic Approach to Drug Design

The physicochemical properties of substituted pyridine carboxylic acids are not independent variables but are intricately interconnected. A change in a substituent to modulate one property will invariably affect others. Therefore, a holistic and data-driven approach to drug design is crucial. By understanding the fundamental principles outlined in this guide and employing robust experimental methodologies, researchers can rationally design and synthesize novel pyridine carboxylic acid derivatives with optimized physicochemical profiles, ultimately increasing the probability of developing safe and effective medicines.

References

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. evotec.com [evotec.com]

- 6. researchgate.net [researchgate.net]

- 7. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jinjingchemical.com [jinjingchemical.com]

- 9. acdlabs.com [acdlabs.com]

- 10. acdlabs.com [acdlabs.com]

- 11. scribd.com [scribd.com]

- 12. quora.com [quora.com]

- 13. How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. applications.emro.who.int [applications.emro.who.int]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. acdlabs.com [acdlabs.com]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. solubilityofthings.com [solubilityofthings.com]

- 20. In-vitro Thermodynamic Solubility [protocols.io]

- 21. creative-biolabs.com [creative-biolabs.com]

- 22. enamine.net [enamine.net]

- 23. Picolinic acid - Wikipedia [en.wikipedia.org]

- 24. Pyridinecarboxylic acid - Wikipedia [en.wikipedia.org]

- 25. Isonicotinic acid - Wikipedia [en.wikipedia.org]

- 26. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. pyridine-4-carboxylic acid [stenutz.eu]

- 28. chembk.com [chembk.com]

An In-depth Technical Guide to 6-Chloro-5-methylpyridine-2-carboxylic acid: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 6-Chloro-5-methylpyridine-2-carboxylic acid, a key heterocyclic building block for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries. We will delve into its chemical and physical properties, explore logical synthesis pathways, discuss its reactivity, and highlight its applications as a crucial intermediate in the development of complex, biologically active molecules.

Core Molecular and Physicochemical Profile

This compound, also known as 6-chloro-5-methylpicolinic acid, is a substituted pyridine derivative. The strategic placement of the chloro, methyl, and carboxylic acid groups on the pyridine ring imparts a unique reactivity profile, making it a valuable synthon in organic chemistry.

Molecular Formula and Weight

The fundamental identity of this compound is defined by its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis and for analytical characterization.

Physicochemical Properties

The physical and chemical properties of a compound govern its behavior in different environments and are critical for designing experimental protocols, including reaction conditions and purification methods. While experimental data for this specific molecule is not widely published, a combination of data from suppliers and predictive models provides a reliable profile.

| Property | Value / Information | Source(s) |

| CAS Number | 1166828-13-2 | [1][2][3][4] |

| IUPAC Name | This compound | |

| Synonyms | 6-chloro-5-methylpicolinic acid, 6-chloro-5-methyl-2-pyridinecarboxylic acid | [2][4] |

| Appearance | White to off-white solid (typical for similar compounds) | |

| Melting Point | 208-212 °C (decomposes) for the related isomer 2-Chloro-6-methylpyridine-4-carboxylic acid. | |

| Boiling Point | Predicted: 346.2 ± 37.0 °C at 760 mmHg | [5] |

| pKa | Predicted: 3.44 ± 0.10 | [3] |

| LogP | Predicted: 1.45 | [5] |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water. | [6] |

Spectroscopic and Analytical Characterization

Definitive structural confirmation and purity assessment are paramount in chemical synthesis. Spectroscopic and chromatographic techniques provide the necessary tools for this validation. While a comprehensive public database of spectra for this specific compound is not available, the expected spectral characteristics can be inferred from the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton, typically far downfield (10-12 ppm).[7] The aromatic protons' coupling pattern will confirm their positions relative to each other. The methyl protons would likely appear around 2.3-2.6 ppm.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals. The carbonyl carbon of the carboxylic acid is expected in the 165-185 ppm region.[8] The five carbons of the pyridine ring will have characteristic shifts influenced by the electron-withdrawing chlorine and nitrogen atoms, and the electron-donating methyl group. The methyl carbon will appear upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected absorptions include:

-

A very broad O-H stretch from the carboxylic acid, typically in the 2500-3300 cm⁻¹ region.[7]

-

A strong C=O (carbonyl) stretch from the carboxylic acid, expected around 1710-1760 cm⁻¹.[7]

-

C-Cl stretching vibrations, and C=N and C=C stretching from the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. The exact mass is 171.0087 g/mol .[3] Fragmentation patterns would likely involve the loss of the carboxylic acid group (-45 Da) and potentially the chlorine atom.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of chemical compounds. A reversed-phase HPLC method would be suitable for analyzing this compound.

A Proposed HPLC Method:

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer at acidic pH or water with formic acid) and an organic solvent like acetonitrile or methanol.[9]

-

Detection: UV detection at a wavelength where the pyridine ring absorbs, typically around 254 nm or 280 nm.[10]

-

Internal Standard: A stable, structurally similar compound that does not co-elute can be used for precise quantification.

The workflow for HPLC analysis is crucial for monitoring reaction progress and ensuring the purity of the final product.

References

- 1. jocpr.com [jocpr.com]

- 2. 6-Chloro-2-methylpyridine-3-carboxylic acid | C7H6ClNO2 | CID 46223839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. CAS 1166828-13-2 | this compound - Synblock [synblock.com]

- 5. WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents - Google Patents [patents.google.com]

- 6. Picolinic acid - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

The Chloro-Pyridinyl Scaffold: A Technical Guide to Biological Activity and Application

Introduction: The Privileged Versatility of the Chlorinated Pyridine Ring

The pyridine ring, a foundational aromatic heterocycle, represents one of nature's and synthetic chemistry's most versatile scaffolds. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its susceptibility to nucleophilic substitution, make it a "privileged structure" in the design of bioactive molecules. The strategic introduction of chlorine atoms onto this ring dramatically modulates its physicochemical properties—altering lipophilicity, metabolic stability, and electronic distribution. This targeted chlorination unlocks a vast landscape of biological activities, establishing chlorinated pyridine derivatives as critical components in modern agriculture, medicine, and research.

This guide provides an in-depth exploration of the diverse biological activities manifested by this chemical class. We will move beyond a simple cataloging of compounds to dissect the underlying mechanisms of action, provide field-proven experimental methodologies for their evaluation, and discuss the critical toxicological and environmental considerations inherent to their use. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive technical understanding of this pivotal molecular framework.

Part 1: Insecticidal Activity - Neurotoxic Mechanisms of Action

Chlorinated pyridine derivatives are foundational to several major classes of insecticides. Their efficacy stems from their ability to potently and selectively disrupt the insect central nervous system. The primary mechanisms of action are centered on key neuronal receptors and enzymes.

Nicotinic Acetylcholine Receptor (nAChR) Agonists: The Neonicotinoids

The most commercially significant chlorinated pyridine insecticides are the neonicotinoids. These compounds, such as imidacloprid, acetamiprid, and thiacloprid, feature a chloropyridinylmethyl moiety that is crucial for their activity. They function as agonists of the insect nicotinic acetylcholine receptors (nAChRs).[1]

Mechanism of Action: In insects, nAChRs are ligand-gated ion channels that play a central role in excitatory neurotransmission.[2] Neonicotinoids bind to these receptors, mimicking the action of the endogenous neurotransmitter acetylcholine (ACh). However, unlike ACh, which is rapidly hydrolyzed by acetylcholinesterase (AChE), neonicotinoids are poor substrates for AChE. This leads to a persistent and irreversible opening of the nAChR ion channel, causing a continuous influx of ions. The resulting overstimulation of cholinergic neurons leads to hyperexcitation, paralysis, and ultimately, the death of the insect.[1] The selectivity of neonicotinoids for insects over vertebrates is largely attributed to their higher binding affinity for insect nAChR subtypes.[1][3]

Figure 1: Mechanism of neonicotinoid action at the cholinergic synapse.

Acetylcholinesterase (AChE) Inhibition: The Organophosphates

Chlorpyrifos is a prominent example of a chlorinated pyridine organophosphate insecticide. Its mode of action is the inhibition of the enzyme acetylcholinesterase (AChE).

Mechanism of Action: AChE is responsible for breaking down acetylcholine in the synaptic cleft, terminating the nerve signal. Chlorpyrifos, particularly its active metabolite chlorpyrifos-oxon, phosphorylates a serine residue in the active site of AChE. This forms a stable, covalent bond that effectively inactivates the enzyme.[4] The resulting accumulation of acetylcholine in the synapse leads to continuous stimulation of both nicotinic and muscarinic acetylcholine receptors, causing neurotoxicity through a different pathway than neonicotinoids, but with a similar end result of hyperexcitation, convulsions, and death.

GABA-Gated Chloride Channel Antagonism

Certain chlorinated pyridine derivatives, often within more complex heterocyclic structures, function as non-competitive antagonists of the GABA (γ-aminobutyric acid) receptor.

Mechanism of Action: The GABA receptor is the primary inhibitory neurotransmitter receptor in the insect central nervous system. When activated by GABA, it opens an integral chloride ion channel, causing hyperpolarization of the neuron and reducing its excitability. These insecticides bind to a site within the chloride channel pore, physically blocking the flow of chloride ions.[5] This antagonism prevents the inhibitory action of GABA, leading to a state of uncontrolled neuronal excitation, convulsions, and death. Structure-activity relationship (SAR) studies indicate that the presence of 2,6-dichloro substitution on an associated phenyl ring is often critical for high potency.[6]

Part 2: Herbicidal Activity - Disrupting Plant Growth as Auxin Mimics

Chlorinated pyridine derivatives are a cornerstone of broadleaf weed control in agriculture. The pyridine carboxylic acid family, which includes picloram, clopyralid, and aminopyralid, functions by mimicking the plant hormone auxin.[7][8]

Mechanism of Action: Auxins, with indole-3-acetic acid (IAA) being the most common, are critical plant hormones that regulate cell division, elongation, and differentiation. Pyridine carboxylic acid herbicides are recognized by the plant's auxin receptors, primarily the F-box protein TIR1/AFB family.[9] Upon binding, they initiate a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressor proteins. This removes the inhibition on auxin response genes, leading to an uncontrolled and disorganized expression of these genes.[10] The plant essentially grows itself to death, exhibiting characteristic symptoms like epinasty (twisting of stems and petioles), leaf cupping, and eventual tissue necrosis.[8] The selectivity for broadleaf weeds over grasses is largely due to differences in translocation and metabolism of the herbicide in different plant types.[10]

Figure 2: Simplified pathway of auxin mimic herbicide action.

Part 3: Pharmaceutical Activity - A Scaffold for Diverse Therapeutic Targets

The structural and electronic versatility of the chlorinated pyridine ring has made it a valuable scaffold in drug discovery, leading to approved drugs and numerous investigational compounds.

Antibacterial Agents: DNA Gyrase and Topoisomerase IV Inhibition

Enoxacin is a fluoroquinolone antibiotic that incorporates a chlorinated pyridine-related naphthyridine core. It exhibits broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria.[3][11]

Mechanism of Action: Enoxacin's bactericidal effect is achieved by targeting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[11][12] DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process vital for DNA replication. Topoisomerase IV is crucial for separating interlinked daughter chromosomes after replication. Enoxacin binds to the enzyme-DNA complex, trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand breaks in the bacterial chromosome, halting replication and ultimately causing cell death.[12]

Antifungal Agents: Squalene Epoxidase Inhibition

Liranaftate is a topical antifungal agent of the thiocarbamate class, containing a methoxy-chloropyridine moiety. It is effective against dermatophytes, the fungi responsible for common skin infections like athlete's foot.[13]

Mechanism of Action: Liranaftate inhibits the fungal enzyme squalene epoxidase.[1][14] This enzyme is a key component in the biosynthetic pathway of ergosterol, the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. By blocking squalene epoxidase, Liranaftate prevents the synthesis of ergosterol and leads to a toxic accumulation of the substrate, squalene.[1] The resulting defective cell membrane has increased permeability, leading to leakage of cellular contents and fungal cell death.[14][15]

Kinase Inhibitors in Oncology

The pyridine ring is a common feature in many small molecule kinase inhibitors used in cancer therapy.[16] The addition of chlorine atoms can be used to modulate binding affinity and selectivity. For instance, in the development of pyrazolopyridine-based inhibitors for Fibroblast Growth Factor Receptor (FGFR), the incorporation of two chloro groups on an associated phenyl ring was found to be indispensable for potent activity.[9] These chlorinated derivatives often act as ATP-competitive inhibitors, binding to the ATP pocket of the kinase domain and preventing the phosphorylation of downstream substrates involved in cell proliferation and survival.

Part 4: Quantitative Biological Data

The potency of chlorinated pyridine derivatives varies significantly based on their specific structure, biological target, and the organism being tested. The following tables summarize representative quantitative data for different classes of these compounds.

Table 1: Insecticidal Activity of Selected Chlorinated Pyridine Derivatives | Compound | Class | Target | Test Organism | Value | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Imidacloprid | Neonicotinoid | nAChR | Drosophila melanogaster | IC₅₀ = 295 nM (inhibition of ACh response) |[17] | | Clothianidin | Neonicotinoid | nAChR | Drosophila melanogaster | Super agonist (56% > ACh) |[2][18] | | Acetamiprid | Neonicotinoid | Cowpea aphid | LC₅₀ (48h) = 0.023 ppm |[19] | | Chlorpyrifos | Organophosphate | AChE | Apis mellifera (Honeybee) | Oral LD₅₀ (24h) = 103.4 ng/bee |[4] |

Table 2: Herbicidal Activity of Selected Pyridine Carboxylic Acids

| Compound | Class | Target | Test Organism | Value | Reference |

|---|---|---|---|---|---|

| Picloram | Auxin Mimic | TIR1/AFB Receptors | Arabidopsis thaliana | IC₅₀ > 1000 nM (root growth) | [9] |

| Halauxifen-methyl | Auxin Mimic | TIR1/AFB Receptors | Arabidopsis thaliana | IC₅₀ = 305.26 nM (root growth) | [9] |

| Compound V-7* | Experimental Auxin Mimic | TIR1/AFB Receptors | Arabidopsis thaliana | IC₅₀ = 6.09 nM (root growth) | [9] |

*A novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivative

Table 3: Antimicrobial Activity of Selected Chlorinated Pyridine Derivatives

| Compound | Class | Target | Test Organism | Value (MIC) | Reference |

|---|---|---|---|---|---|

| Enoxacin | Fluoroquinolone | DNA Gyrase/Topo IV | Enterobacteriaceae | MIC₅₀ = 0.25 µg/mL | [20] |

| Enoxacin | Fluoroquinolone | DNA Gyrase/Topo IV | Staphylococcus aureus | Mode MIC = 0.5-1 µg/mL | [21] |

| Liranaftate | Thiocarbamate | Squalene Epoxidase | Trichophyton rubrum | MIC = 0.009 µg/mL | [22] |

| Pyridine Salt 56* | Quaternary Ammonium | Cell Membrane | Staphylococcus aureus | MIC = 0.02 mM | [23] |

*N,N-dimethyl-N-octadecyl-1-(pyridin-4-ylmethyl)ammonium chloride

Part 5: Experimental Protocols and Methodologies

The evaluation of biological activity requires robust and validated experimental protocols. This section details methodologies for assessing the key activities of chlorinated pyridine derivatives.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method, which measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine.

Objective: To determine the in vitro inhibitory potential of a test compound against AChE.

Materials:

-

Purified AChE (e.g., from electric eel)

-

Acetylthiocholine iodide (ATCI) - Substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation: Prepare stock solutions of AChE, ATCI, and DTNB in the phosphate buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Phosphate buffer.

-

DTNB solution.

-

AChE solution.

-

Test compound at various concentrations (or solvent for control).

-

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the ATCI substrate solution to all wells to start the reaction.

-

Kinetic Measurement: Immediately begin reading the absorbance at 412 nm every minute for 10-15 minutes. The increase in absorbance is due to the reaction of thiocholine with DTNB, forming a yellow product.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor (change in absorbance per unit time).

-

Determine the percentage of inhibition for each concentration relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Figure 3: Workflow for the AChE Inhibition Assay.

Protocol: GABA Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to measure the affinity of a test compound for the GABA-A receptor.

Objective: To determine the Ki (inhibition constant) of a test compound for the GABA-A receptor.

Materials:

-

Rat brain membranes (source of GABA-A receptors)

-

[³H]Muscimol or other suitable radioligand

-

Unlabeled GABA (for non-specific binding determination)

-

Tris-HCl buffer (pH 7.4)

-

Test compound

-

Glass fiber filters

-

Scintillation vials and scintillation fluid

-

Filtration manifold

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brains and prepare a crude membrane fraction through differential centrifugation. Wash the membranes multiple times to remove endogenous GABA.[24]

-

Assay Incubation: In test tubes, combine:

-

Tris-HCl buffer.

-

Radioligand (e.g., [³H]Muscimol at a fixed concentration).

-

Test compound at various concentrations.

-

Rat brain membrane suspension.

-

For non-specific binding, use a high concentration of unlabeled GABA instead of the test compound.

-

-

Incubation: Incubate the tubes at 4°C for 45 minutes.[24]

-

Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a competition binding curve to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Protocol: Auxin Mimic Herbicide Bioassay (Root Growth Inhibition)

This is a whole-organism bioassay to assess the herbicidal activity of auxin mimics.

Objective: To determine the IC₅₀ of a test compound on the root growth of a susceptible plant species.

Materials:

-

Seeds of a sensitive indicator plant (e.g., Arabidopsis thaliana, cucumber).

-

Agar plates or petri dishes with filter paper.

-

Growth medium (e.g., Murashige and Skoog medium).

-

Test compound dissolved in a suitable solvent.

-

Growth chamber with controlled light and temperature.

-

Ruler or image analysis software.

Procedure:

-

Plate Preparation: Prepare agar plates containing the growth medium and a range of concentrations of the test compound. Include a solvent-only control.

-

Seed Plating: Sterilize and plate the seeds on the surface of the agar.

-

Incubation: Place the plates vertically in a growth chamber under controlled conditions (e.g., 16h light/8h dark cycle) to allow roots to grow downwards along the agar surface.

-

Measurement: After a set period (e.g., 7-10 days), measure the primary root length for each seedling.

-

Data Analysis:

-

Calculate the average root length for each concentration.

-